2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2S/c1-11(2)14(12,13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRUBMPUAXWOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain sulfonamide-binding proteins, which can affect the enzyme’s catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation. Additionally, this compound can impact cellular metabolism by inhibiting certain metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This binding interaction is primarily mediated by hydrogen bonds and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been identified, where a specific dosage level results in a marked change in the compound’s impact on the organism. High doses of this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, resulting in altered drug metabolism and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within the cell can significantly influence its biochemical and cellular effects.
Biological Activity
2-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide is a compound of considerable interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C₇H₉BrN₂O₂S, with a molecular weight of approximately 265.13 g/mol. It features a bromine atom at the fifth position of the pyridine ring and a sulfonamide functional group at the third position, which contribute to its solubility in various organic solvents and its biological activity.
Biological Activity Overview
The compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular growth and survival pathways. This inhibition has implications for cancer treatment, as PI3K is often dysregulated in tumors .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against various pathogens, although specific data on minimum inhibitory concentrations (MIC) for different bacteria are still under investigation .
- Anticancer Potential : The compound's ability to inhibit PI3K suggests potential applications in oncology, particularly in targeting cancers with aberrant PI3K signaling .
The mechanisms through which this compound exerts its effects include:
- Inhibition of PI3K Pathway : By inhibiting PI3K, the compound disrupts downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells .
- Interaction with Enzymes : The sulfonamide group allows for interactions with various enzymes, potentially affecting inflammatory pathways and contributing to its antimicrobial effects .
Case Studies
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment of MCF-7 breast cancer cells resulted in significant cell death at concentrations as low as 50 µM, highlighting its potential as an anticancer agent .
- Antibacterial Efficacy : A study comparing this compound to standard antibiotics demonstrated comparable inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its viability as an antibacterial agent. The MIC values ranged from 40 to 50 µg/mL against tested strains like E. faecalis and P. aeruginosa .
Table 1: Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | PI3K inhibition leading to reduced cell survival | |
| Antibacterial | MIC against E. faecalis: 40 µg/mL | |
| Anticancer | Induces apoptosis in MCF-7 cells |
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | Bromine at position 5 | Exhibits significant biological activity |
| This compound | Amino group at position 2 | Enhanced activity against specific targets |
| 5-Chloro-N,N-dimethylpyridine-3-sulfonamide | Chlorine instead of bromine | Different reactivity and potential applications |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including resistant ones. The mechanism is believed to involve the interaction with bacterial enzymes, disrupting their function.
| Bacterial Strain | Inhibition Zone (mm) | IC50 (μM) |
|---|---|---|
| E. coli | 15 | 1.08 |
| S. aureus | 13 | 2.69 |
Data derived from experimental studies on antimicrobial efficacy.
Anticancer Potential
The compound has also been explored for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer progression. The inhibition of PI3Kα kinase has been documented, with promising IC50 values indicating its potential as a therapeutic agent.
Organic Synthesis Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom facilitates further chemical modifications, making it a versatile building block in organic synthesis.
Case Study 1: Antimicrobial Testing
A study conducted on clinical isolates demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was tested against various pathogens, showing notable inhibition rates.
Case Study 2: Kinase Inhibition Assay
In a series of assays aimed at evaluating the compound's potential as a cancer therapeutic, it was found to effectively inhibit PI3Kα kinase activity in vitro. The results suggest that further development could lead to new treatments for cancer.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide
- CAS No.: 896160-99-9
- Molecular Formula : C₇H₉BrN₂O₂S
- Molecular Weight : 289.13 g/mol
- Structural Features: A pyridine ring substituted with a bromo group at position 5, an amino group at position 2, and a dimethylsulfonamide group at position 3 .
Synthesis and Industrial Relevance: The compound is produced industrially (purity ≥99%) and supplied in 25 kg cardboard drums, indicating its utility in large-scale pharmaceutical or agrochemical synthesis .
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and functional differences among related sulfonamide-pyridine derivatives:
Preparation Methods
Electrochemical Bromination Using Hydrobromic Acid
A green chemistry approach employs electrochemical generation of bromine in situ from hydrobromic acid, avoiding the use of corrosive liquid bromine. This method uses:
- Raw materials: 2-amino-N,N-dimethylpyridine-3-sulfonamide precursor.
- Electrolyte: Dilute sulfuric acid and hydrobromic acid mixture.
- Electrodes: Platinum sheets as cathode and anode.
- Conditions: Room temperature, weak alkaline system (pH 8-9).
- Reaction time: Approximately 4 hours.
- Yield: Up to 97.12%.
- Purity: Greater than 95%.
- Avoids equipment corrosion and environmental pollution caused by liquid bromine.
- Mild reaction conditions with no catalyst required.
- Low energy consumption and suitable for industrial production.
Process summary:
| Step | Description |
|---|---|
| 1 | Mix 2-amino-N,N-dimethylpyridine-3-sulfonamide with hydrobromic acid and dilute sulfuric acid. |
| 2 | Electrolyze in a diaphragm electrolytic cell with platinum electrodes. |
| 3 | Neutralize with anhydrous sodium carbonate to pH 8-9. |
| 4 | Distill to remove solids, cool, filter, and wash to obtain product. |
This method is detailed in Chinese patent CN103060837A and emphasizes environmental and economic benefits for scale-up production.
Bromination Using N-Bromosuccinimide (NBS)
Another common bromination method involves N-bromosuccinimide as a brominating agent:
- Raw materials: 2-aminopyridine derivatives.
- Solvent: Acetone.
- Temperature: Low temperature (-10 to -5 °C).
- Reaction time: 1.5 to 3.5 hours total.
- Yield: 95-98%.
- Purity: Approximately 99%.
- Dissolve 2-aminopyridine in acetone, cool to -10 to -5 °C.
- Slowly add NBS solution dropwise under stirring.
- Continue reaction after addition, remove acetone, and isolate product by filtration and recrystallization.
This approach is suitable for preparing 2-amino-5-bromopyridine intermediates and can be adapted for sulfonamide derivatives. It offers high purity and yield but involves the use of NBS, which is relatively expensive.
Traditional Bromination with Liquid Bromine
A classical method uses liquid bromine as the brominating agent:
- Raw materials: 2-amino-N,N-dimethylbenzamide or pyridine sulfonamide derivatives.
- Solvent: Glacial acetic acid.
- Conditions: Nitrogen atmosphere, 45 °C, reaction time over 15 hours.
- Yield: Approximately 89.7%.
- Drawbacks: Corrosive liquid bromine causes equipment corrosion, long reaction time, and environmental concerns.
Comparative Summary of Preparation Methods
| Method | Brominating Agent | Reaction Time | Temperature | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Electrochemical bromination | In situ bromine from HBr | ~4 hours | Room temperature | 97.12 | >95 | Environmentally friendly, mild, scalable | Requires electrochemical setup |
| N-Bromosuccinimide (NBS) | NBS | 1.5-3.5 hours | -10 to -5 °C | 95-98 | ~99 | High purity and yield | Expensive reagent |
| Liquid bromine bromination | Liquid bromine | >15 hours | 45 °C | 89.7 | Not specified | Simple reagents | Corrosive, long time, pollution |
Research Findings and Notes
- The electrochemical method significantly improves current efficiency (up to 90%) by adding dilute sulfuric acid as an auxiliary electrolyte, reducing energy consumption and cost.
- The NBS method provides excellent control over regioselectivity and product purity, making it suitable for laboratory-scale synthesis and intermediates preparation.
- Traditional bromination with liquid bromine is less desirable due to safety and environmental concerns and is generally replaced by greener methods in modern synthesis.
- The sulfonamide functionality is typically introduced either before or after bromination, depending on the synthetic route, with sulfonyl chlorides serving as key intermediates in some pharmaceutical syntheses.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves bromination and sulfonylation of a pyridine precursor. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in dimethylformamide (DMF). Subsequent sulfonylation with dimethylsulfamoyl chloride in the presence of a base (e.g., potassium carbonate) ensures regioselectivity at the 3-position. Reaction monitoring via TLC or HPLC is essential to confirm intermediate formation . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to avoid side reactions like over-bromination or sulfonamide hydrolysis.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration and molecular packing. For example, SHELXL refinement (via SHELX suite) can determine bond angles and torsional parameters (e.g., C–S–N–C dihedral angles) with precision .
- Electronic Circular Dichroism (ECD) : Validates enantiomeric purity when chiral centers are present. Compare experimental ECD spectra with density functional theory (DFT)-simulated spectra to confirm absolute configuration .
- NMR : H and C NMR in deuterated DMSO or CDCl identify substituent effects (e.g., deshielding of pyridine protons due to electron-withdrawing sulfonamide groups) .
Q. How is the biological activity of this compound assessed in kinase inhibition studies?
- Methodological Answer : Use PI3Kα kinase inhibition assays with ATP-competitive binding protocols. Prepare dose-response curves (0.1–10 μM concentration range) and calculate IC values via nonlinear regression. Molecular docking (e.g., AutoDock Vina) can predict binding modes, focusing on hydrogen bonding with kinase active sites (e.g., interactions with Lys802 or Asp933 in PI3Kα) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?
- Methodological Answer : Iterative refinement is critical. For instance, if DFT-calculated bond lengths deviate from X-ray data (>0.05 Å), re-optimize the computational model using hybrid functionals (e.g., B3LYP) with dispersion corrections. Cross-validate with spectroscopic data (e.g., NMR chemical shifts predicted via gauge-including atomic orbital (GIAO) methods) to identify systematic errors .
Q. What computational strategies are employed to elucidate structure-activity relationships (SAR) for sulfonamide derivatives?
- Methodological Answer :
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ constants) with biological activity.
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., in GROMACS) to identify persistent interactions, such as sulfonamide oxygen hydrogen bonds with kinase residues .
Q. How do enantiomeric differences impact the biological activity of chiral sulfonamide derivatives?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Test R- and S-isomers in parallel bioassays. For example, the R-isomer of a related bromopyridine sulfonamide showed 2.5-fold higher PI3Kα inhibition than the S-isomer due to steric complementarity in the ATP-binding pocket .
Q. What strategies optimize reaction conditions for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For bromination, switching from batch to flow chemistry reduces exothermic risks and improves yield reproducibility. Monitor regioselectivity via LC-MS to detect byproducts (e.g., di-brominated analogs) .
Q. How is the SHELX suite applied in refining challenging crystallographic data for sulfonamide derivatives?
- Methodological Answer : SHELXL refines disordered solvent molecules and anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains. Validate refinement with R (<5%) and GooF (0.9–1.1) metrics. SHELXD can phase low-resolution data (≥2.0 Å) via dual-space methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
